molecular formula C11H18O2 B8370786 1-Methoxy-4-(4-hydroxybutyl)cyclohexa-1,4-diene

1-Methoxy-4-(4-hydroxybutyl)cyclohexa-1,4-diene

Cat. No. B8370786
M. Wt: 182.26 g/mol
InChI Key: ABTCFGSVOPYVDZ-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

Ammonia (75 ml) is liquified in a flask at -40° and a solution of 5 g (28 mmol) of p-(4-hydroxybutyl)-anisole in 25 ml ethanol is added 2.76 g (0.12 mmol) of sodium is added in small pieces over 1 h. The blue solution is then stirred at -40° for 10 min during which time the solution decolorizes with the formation of a white precipitate. The reaction is quenched using 5.88 g solid ammonium chloride followed by 25 ml water. The solvent is evaporated under a stream of nitrogen and then poured into brine and extracted with ether (4×100 ml). The organic extracts are combined, dried, filtered and subjected to evaporation to give 1-methoxy-4-(4-hydroxybutyl)-cyclohexa-1,4-diene as an oil.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[OH:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[Na]>C(O)C>[CH3:14][O:13][C:10]1[CH2:11][CH:12]=[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][OH:2])[CH2:8][CH:9]=1 |^1:14|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OCCCCC1=CC=C(C=C1)OC
Name
Quantity
2.76 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The blue solution is then stirred at -40° for 10 min during which time the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in small pieces over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under a stream of nitrogen
ADDITION
Type
ADDITION
Details
poured into brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
subjected to evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CCC(=CC1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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